Potency Benchmarking: αvβ1 integrin-IN-1 TFA Demonstrates Superior Potency for the αvβ1 Target Compared to Common Alternatives
αvβ1 integrin-IN-1 TFA (Compound C8) exhibits an IC50 of 0.63 nM for inhibiting the αvβ1 integrin [1]. This is a 2.9-fold improvement in potency over the pan-inhibitor CWHM-12 (IC50 = 1.8 nM) and a 30-fold improvement over the clinical-stage dual inhibitor bexotegrast (PLN-74809) (IC50 = 19.2 nM) . The compound's high potency is further corroborated by functional assays showing an IC50 of 0.35-0.50 nM for inhibiting TGF-β activation and 0.75 nM for inhibiting cell adhesion [2].
| Evidence Dimension | Inhibitory Concentration (IC50) for αvβ1 Integrin |
|---|---|
| Target Compound Data | 0.63 nM (biochemical assay) |
| Comparator Or Baseline | CWHM-12: 1.8 nM; Bexotegrast: 19.2 nM; GSK3008348: 2.83 nM |
| Quantified Difference | αvβ1 integrin-IN-1 TFA is 2.9x more potent than CWHM-12 and 30.5x more potent than bexotegrast. |
| Conditions | Biochemical inhibition assays as reported by commercial vendors. |
Why This Matters
Higher potency enables use of lower concentrations in experiments, reducing the risk of off-target effects and solvent-related toxicities, which is critical for reliable in vitro and in vivo studies.
- [1] MedChemExpress. αvβ1 integrin-IN-1 TFA (Compound C8) Product Page. View Source
- [2] Reed NI, Jo H, Chen C, et al. The αvβ1 integrin plays a critical in vivo role in tissue fibrosis. Sci Transl Med. 2015;7(288):288ra79. doi:10.1126/scitranslmed.aaa5094 View Source
